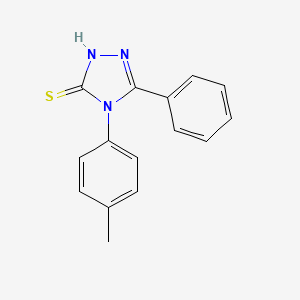

4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-7-9-13(10-8-11)18-14(16-17-15(18)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHKRHWQRBASFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366052 | |

| Record name | 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63314-58-9 | |

| Record name | 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Core

Step 1: Preparation of benzoic acid hydrazide

Methyl benzoate (or substituted methyl benzoate such as methyl 4-methylbenzoate) is refluxed with hydrazine hydrate in ethanol for several hours. Cooling the reaction mixture yields the hydrazide as a crystalline solid, which is purified by recrystallization.

Step 2: Formation of potassium dithiocarbazinate

The hydrazide is dissolved in ethanol with potassium hydroxide and cooled. Carbon disulfide is added slowly with stirring, forming the potassium dithiocarbazinate salt as a yellow precipitate after ether addition.

Step 3: Cyclization to triazole-3-thiol

The potassium salt is suspended in water and treated with hydrazine hydrate under reflux. The evolution of hydrogen sulfide gas indicates ring closure to form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which precipitates upon acidification.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazide formation | Methyl 4-methylbenzoate + hydrazine hydrate, reflux | ~75 | Recrystallized from ethanol |

| Potassium dithiocarbazinate formation | Hydrazide + KOH + CS2 in ethanol, ice bath, stirring | ~67 | Precipitated with ether, dried |

| Cyclization to triazole-3-thiol | Potassium salt + hydrazine hydrate, reflux | ~65 | H2S evolution monitored, recrystallized |

| Substitution with 4-methylphenyl isothiocyanate | Reflux in dry benzene, 6 h | Variable | Followed by recrystallization |

Analytical Confirmation

The synthesized compounds are characterized by:

Elemental analysis confirming the expected composition.

Infrared spectroscopy (IR) showing characteristic bands for thiol (–SH), triazole ring, and aryl substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy:

- $$^{1}H$$-NMR and $$^{13}C$$-NMR spectra confirm the presence of aromatic protons, methyl groups, and the triazole ring.

Melting point determination consistent with literature values.

Research Findings and Notes

The ring closure of arylthiosemicarbazides in alkaline media is a reliable and widely used method for synthesizing 1,2,4-triazole-3-thiol derivatives with various aryl substitutions at the 4- and 5-positions.

The choice of starting hydrazide and aryl isothiocyanate or aldehyde allows for structural diversity, including the introduction of the 4-methylphenyl group.

The yields are generally moderate to good (60–75%), and purification by recrystallization provides analytically pure compounds.

These methods are supported by multiple studies emphasizing their reproducibility and efficiency for preparing sulfur-containing triazole heterocycles with potential biological activities.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of disulfides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the primary applications of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is as a corrosion inhibitor for metals in acidic environments.

Case Study: Corrosion Inhibition of Mild Steel

A study conducted by Mehmet and Berisha (2017) examined the effectiveness of this compound as a corrosion inhibitor for mild steel in sulfuric acid solutions. The results indicated that the compound significantly reduced corrosion rates compared to control samples.

Table 1: Corrosion Inhibition Efficiency

| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 0.85 | 0 |

| 10 | 0.45 | 47.06 |

| 20 | 0.30 | 64.71 |

| 30 | 0.20 | 76.47 |

This table illustrates the correlation between the concentration of the triazole compound and its inhibition efficiency, demonstrating its potential for industrial applications in corrosion prevention.

The biological activity of triazole derivatives has garnered attention, particularly for their potential as pharmaceuticals.

Case Study: Synthesis and Biological Evaluation

A recent study by Farooq et al. (2023) focused on synthesizing new derivatives of triazoles incorporating piperidine moieties alongside this compound. The synthesized compounds were evaluated for their antimicrobial activity.

Table 3: Antimicrobial Activity of Synthesized Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Compound A | 32 |

| Compound B | 16 |

| Compound C | 8 |

The results indicate that certain derivatives exhibit promising antimicrobial properties, suggesting potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties.

Comparación Con Compuestos Similares

Key Observations:

- Electron-Donating Groups (e.g., -CH3, -OCH3): Increase electron density on the triazole ring, enhancing nucleophilic reactivity for S-alkylation . Methoxy derivatives exhibit notable biological activity, such as antifungal effects .

- Electron-Withdrawing Groups (e.g., -Br, -Cl) : Stabilize the thione tautomer, favoring N-alkylation over S-alkylation . These groups also improve lipophilicity, aiding membrane permeability in drug design .

- Bulkier Substituents (e.g., tert-butyl) : Introduce steric hindrance, reducing aggregation in fluorescent probes and enhancing antiradical activity .

Physicochemical Properties

- Electrochemical Behavior : 5-Benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes irreversible oxidation to disulfide derivatives in basic media, critical for stability in electrochemical applications .

- Tautomerism : Bromophenyl derivatives exist in thiol-thione equilibrium, influencing reactivity and NMR spectral profiles (e.g., δ 16.00 ppm for -SH in methoxyphenyl analogs) .

Actividad Biológica

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound belonging to the triazole family. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 236.31 g/mol |

| Melting Point | 254-255 °C |

| Boiling Point | 267.8 °C |

| Density | 1.39 g/cm³ |

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit promising anticancer properties. A study evaluated various synthesized triazole derivatives against human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results showed that these compounds displayed significant cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. Notably, certain derivatives demonstrated selectivity for cancer cells and potential as antimetastatic agents .

Case Study: Cytotoxicity Evaluation

In a recent study assessing the cytotoxic effects of synthesized triazole derivatives:

- Cell Lines Tested :

- Human melanoma IGR39

- Human triple-negative breast cancer MDA-MB-231

- Pancreatic carcinoma Panc-1

The most active compounds showed IC values below 100 µM against these cell lines, indicating effective anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Various studies have reported that triazole derivatives can act against a range of microbial pathogens. The presence of the thiol group enhances the compound's ability to interact with microbial enzymes and disrupt cellular functions.

Table: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-Methylphenyl)-5-phenyl... | Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL | |

| Fungal strains | 16 µg/mL |

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been investigated for various other pharmacological activities:

- Antioxidant Activity : Compounds with triazole moieties have shown potential in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Properties : Some derivatives exhibit inhibition of pro-inflammatory cytokines.

- Antidiabetic Effects : Certain studies suggest that triazoles can enhance insulin sensitivity and glucose uptake in cells.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Interaction : The triazole ring can act as a hydrogen bond acceptor/donor, facilitating interactions with protein targets.

- Enzyme Inhibition : The thiol group may bind to active sites of enzymes involved in disease processes.

- Cellular Uptake : The compound's lipophilicity aids in permeating cell membranes, enhancing its bioavailability.

Q & A

Q. What are the common synthetic routes for 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is cyclized in basic media to form the triazole-thiol core. Subsequent alkylation or Mannich base reactions can introduce substituents . Key intermediates like 4-phenyl-5-(((1,3,4-thiadiazole-2-yl)thio)methyl) derivatives are generated using sodium monochloroacetate in aqueous conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on elemental analysis, ¹H-NMR, and LC-MS for purity and molecular weight determination. IR spectroscopy identifies thiol (-SH) and triazole ring vibrations, while X-ray crystallography resolves stereochemical ambiguities in analogs (e.g., 3-methoxybenzylsulfonyl derivatives) .

Q. How do substituents on the triazole ring influence physicochemical properties?

Substituents like methoxy groups or heterocyclic moieties (e.g., thiophene) alter solubility and electronic properties. For instance, methoxyphenyl groups increase hydrophobicity, while thiophene enhances π-π stacking interactions in analogs .

Advanced Research Questions

Q. What strategies optimize reaction yields in triazole-thiol derivatization?

Yield optimization involves solvent selection (e.g., ethanol for Mannich base formation), temperature control (reflux for alkylation), and catalyst use (e.g., sodium hydroxide for nucleophilic substitution). Microwave-assisted synthesis reduces reaction times for S-alkylated derivatives .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking studies (e.g., with Protein Data Bank targets) and ADME analysis evaluate drug-likeness. Pass Online® software predicts bioactivity by comparing structural motifs to known drugs, guiding prioritization of derivatives for in vitro testing .

Q. What are the challenges in resolving conflicting spectral data for triazole-thiol analogs?

Discrepancies in NMR shifts may arise from tautomerism (thiol ↔ thione) or dynamic ring conformations. Multi-technique validation (e.g., combining ¹³C-NMR, X-ray, and DFT calculations) clarifies structural assignments, as demonstrated in 4-(p-tolyl)-thiophene analogs .

Q. How do reaction conditions affect regioselectivity in S-alkylation?

Regioselectivity is influenced by steric hindrance and electronic effects. For example, bulky alkylating agents (e.g., 4-bromophenacyl bromide) favor substitution at the less hindered sulfur atom, while polar aprotic solvents (e.g., DMF) stabilize transition states .

Q. What methodologies assess the impact of substituents on antimicrobial activity?

Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogens, sulfonyl groups) and testing against bacterial/fungal strains via MIC assays. Metal complexation (e.g., with Schiff bases) enhances activity by improving membrane penetration .

Q. How are thiol-thione tautomeric equilibria quantified in triazole derivatives?

Tautomeric ratios are determined using UV-Vis spectroscopy (absorbance shifts at ~270 nm for thione forms) and ¹H-NMR (disappearance of -SH proton signals in D₂O-exchanged samples). Computational models (e.g., Gaussian) predict equilibrium constants based on Gibbs free energy differences .

Q. What experimental designs mitigate byproduct formation during cyclization?

Byproducts like disulfides are minimized by inert atmosphere reactions (N₂/Ar) and reducing agents (e.g., NaBH₄). Reaction monitoring via TLC or HPLC ensures timely quenching, while purification employs column chromatography with gradient elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.